molecular formula C7H5N3O3 B14032769 4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid CAS No. 1016241-79-4

4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid

Cat. No.: B14032769
CAS No.: 1016241-79-4
M. Wt: 179.13 g/mol
InChI Key: TYFLJWDXIIGMDF-UHFFFAOYSA-N
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Description

4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid is a heterocyclic compound that features a fused pyrrolo-pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid typically involves the condensation of 2,4-diamino-6-hydroxypyrimidine with an appropriate 2-bromoaldehyde under dehydrating conditions. The resulting ester product is then hydrolyzed under basic conditions to yield the carboxylic acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the pyrrolo ring.

    Reduction: Reduction reactions can occur, especially at the carbonyl group.

    Substitution: Nucleophilic substitution reactions are common, particularly at positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.

    Industry: The compound can be used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis. By inhibiting these enzymes, the compound can disrupt the replication of viruses or the proliferation of cancer cells. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

    Pemetrexed: A structurally similar compound used as an anticancer agent.

    Methotrexate: Another similar compound with applications in cancer treatment and autoimmune diseases.

    Tubercidin: A nucleoside antibiotic with a similar pyrrolo-pyrimidine structure.

Uniqueness: 4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which can influence its biological activity and solubility. This makes it a versatile scaffold for the development of new therapeutic agents.

Properties

CAS No.

1016241-79-4

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C7H5N3O3/c11-6-3-1-4(7(12)13)10-5(3)8-2-9-6/h1-2H,(H,12,13)(H2,8,9,10,11)

InChI Key

TYFLJWDXIIGMDF-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=C1C(=O)NC=N2)C(=O)O

Origin of Product

United States

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